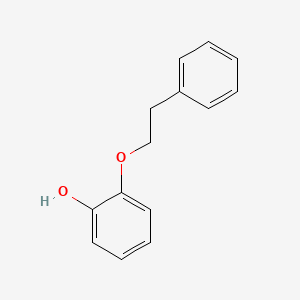

2-(2-Phenylethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEILIWEQZAHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604392 | |

| Record name | 2-(2-Phenylethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-24-4 | |

| Record name | 2-(2-Phenylethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Phenylethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-phenylethoxy)phenol, a molecule of interest in medicinal and organic chemistry due to its combination of phenolic and ether functionalities.[1] This document outlines a robust synthetic protocol based on the Williamson ether synthesis, delving into the rationale behind key experimental decisions. Furthermore, it details a full suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with the clarity and depth required for replication in a research and development setting, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound is an aromatic compound featuring a catechol (2-hydroxyphenol) moiety linked to a phenethyl group via an ether bond. The presence of a free phenolic hydroxyl group offers a reactive site for further chemical modification, while the ether linkage provides stability and influences the molecule's overall lipophilicity and conformational flexibility. These structural attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical research and fine chemical development.[1] Understanding its synthesis and unequivocally confirming its structure are foundational steps for any subsequent application.

Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3]

Mechanistic Rationale and Experimental Design

The reaction proceeds in two conceptual steps:

-

Deprotonation: The acidic proton of one of the hydroxyl groups of catechol (1,2-dihydroxybenzene) is abstracted by a base to form a potent nucleophile, the potassium 2-phenoxide ion.

-

Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of (2-bromoethyl)benzene, displacing the bromide leaving group to form the desired ether linkage.

Causality Behind Experimental Choices:

-

Starting Materials: Catechol is selected as the phenol source. To achieve mono-alkylation and prevent the formation of the diether product (1,2-bis(2-phenylethoxy)benzene), the stoichiometry is critical. Using a slight excess of catechol relative to the alkyl halide favors the desired mono-substituted product. (2-Bromoethyl)benzene is an ideal alkylating agent because it is a primary halide, which is highly susceptible to SN2 reactions and minimizes the risk of the competing E2 elimination pathway.[3][4]

-

Base Selection: Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this transformation. It is strong enough to deprotonate the more acidic phenolic proton of catechol but mild enough to handle easily and minimize side reactions.

-

Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic. This accelerates the rate of the SN2 reaction.[5]

Visualizing the Synthesis

Diagram 1: Reaction Scheme

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Catechol (1.2 eq.)

-

(2-Bromoethyl)benzene (1.0 eq.)

-

Potassium Carbonate (K₂CO₃, 2.5 eq.)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add catechol (1.2 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Add DMF to the flask until the solids are suspended (approx. 0.2 M concentration relative to the limiting reagent).

-

Begin vigorous stirring and add (2-bromoethyl)benzene (1.0 eq.) to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash with 1 M HCl to remove any unreacted catechol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure this compound.

Experimental Workflow Diagram

Diagram 2: Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

Comprehensive Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic-OH | 5.0 - 6.0 | Broad Singlet | 1H | Phenolic OH |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | -CH₂-Ph |

| Phenoxy-H | 6.80 - 7.05 | Multiplet | 4H | -O-Ph -OH |

| O-CH₂ | 4.25 - 4.35 | Triplet | 2H | -O-CH₂ -CH₂- |

| Ar-CH₂ | 3.15 - 3.25 | Triplet | 2H | -CH₂-CH₂ -Ph |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Ar-C | 147.0 | C-O (Phenoxy) | ||

| Ar-C | 145.5 | C-OH (Phenoxy) | ||

| Ar-C | 138.0 | Quaternary C (Phenyl) | ||

| Ar-CH | 129.0 | CH (Phenyl) | ||

| Ar-CH | 128.5 | CH (Phenyl) | ||

| Ar-CH | 126.5 | CH (Phenyl) | ||

| Ar-CH | 122.0 | CH (Phenoxy) | ||

| Ar-CH | 120.5 | CH (Phenoxy) | ||

| Ar-CH | 115.0 | CH (Phenoxy) | ||

| Ar-CH | 112.0 | CH (Phenoxy) | ||

| O-CH₂ | 71.0 | -C H₂-O- |

| Ar-CH₂ | 36.0 | | | -C H₂-Ph |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550 - 3200 | O-H Stretch (Broad) | Phenol |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |

| 3000 - 2850 | C-H Stretch (sp³) | Alkane |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-C |

| 1100 - 1050 | C-O Stretch (Alkyl Ether) | C-O-C |

The presence of a broad absorption band in the 3550-3200 cm⁻¹ region is a strong indicator of the phenolic hydroxyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 214.26 | [M]⁺, Molecular Ion Peak for C₁₄H₁₄O₂ |

| 123.15 | [M - C₇H₇]⁺, Loss of benzyl radical |

| 109.13 | [M - C₈H₉O]⁺, Cleavage of the ether bond |

| 91.05 | [C₇H₇]⁺, Tropylium ion |

The molecular ion peak at m/z 214 confirms the molecular formula. Characteristic fragmentation patterns, such as the loss of a benzyl radical or cleavage at the ether linkage, further support the proposed structure.

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of this compound via the Williamson ether synthesis. The comprehensive characterization plan, employing NMR, IR, and MS, provides a robust framework for verifying the identity and purity of the final product. The provided methodologies and supporting data are designed to empower researchers in their synthetic endeavors, ensuring a high degree of confidence and reproducibility in their work.

References

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxy-2-phenylethoxy)phenol. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 28). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Phenylethyl)phenol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US2744144A - Purification of phenol.

-

Synocule. (2023, February 27). 2-(2-Hydroxy-2-Phenylethoxy) phenol. Retrieved from [Link]

-

Borealis AG. (n.d.). PURIFICATION OF PHENOL. Retrieved from [Link]

-

Lander University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

European Patent Office. (1989, January 18). EP 0299239 A2 - Process for purifying phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Google Patents. (n.d.). WO2004072009A1 - Method of purifying phenol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2-(2-Phenylethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(2-Phenylethoxy)phenol, a versatile aromatic ether with significant potential in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the causality behind its characteristics and the practical application of this knowledge in a laboratory setting.

Core Molecular Identity and Structure

This compound is an organic compound characterized by a phenol ring linked to a phenethyl group through an ether bond. This structure imparts a unique combination of properties, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 33130-24-4 | |

| Molecular Formula | C₁₄H₁₄O₂ | |

| Molecular Weight | 214.26 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=CC=C2O | |

| InChI Key | RCEILIWEQZAHER-UHFFFAOYSA-N |

The molecule's structure, featuring both a hydrophilic hydroxyl group and lipophilic aromatic rings, suggests a nuanced solubility profile and a propensity for various chemical transformations.

Physicochemical Properties: An Overview

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with related compounds. It is known to be a solid at room temperature.[1] A related compound, 2-(2-Hydroxy-2-phenylethoxy)phenol, has a documented melting point between 103.0 to 107.0 °C.[1]

Table 2: Predicted and Known Physicochemical Properties

| Property | Value/Description | Notes |

| Physical State | Solid | [1] |

| Melting Point | Data not available for this compound. (103.0-107.0 °C for a related compound) | The presence of the ether linkage and two aromatic rings suggests a relatively high melting point due to significant intermolecular forces. |

| Boiling Point | Data not available | Expected to be high due to the molecular weight and polar functional groups. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like ethanol and acetone.[1] Limited solubility in water is anticipated due to the large hydrophobic regions. |

Synthesis and Reactivity: A Mechanistic Perspective

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet reliable SN2 reaction provides a straightforward route to unsymmetrical ethers.

The Williamson Ether Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of this compound from catechol and (2-bromoethyl)benzene. The choice of a strong base is critical for the deprotonation of the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, thus enabling the use of bases like sodium hydroxide.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of a strong base, for example, sodium hydroxide (1 equivalent), dropwise at room temperature. The formation of the sodium salt of the catecholate monoanion will occur.

-

Nucleophilic Substitution: To the resulting solution, add (2-bromoethyl)benzene (1 equivalent).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent can accelerate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

-

Catechol is used as the starting material due to the higher acidity of its phenolic hydroxyl groups compared to aliphatic alcohols, facilitating deprotonation.

-

(2-Bromoethyl)benzene is an effective electrophile for this SN2 reaction.

Key Reactivity Insights

The chemical behavior of this compound is dictated by its constituent functional groups: the phenol, the ether linkage, and the two aromatic rings.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Ether Linkage: Ethers are generally unreactive. However, the ether bond in this compound can be cleaved under harsh conditions, such as with strong acids like HBr or HI.

-

Aromatic Rings: Both the phenol and phenethyl rings can undergo electrophilic aromatic substitution reactions. The hydroxyl group of the phenol ring is a strong activating group, making this ring more susceptible to substitution.

Spectroscopic and Analytical Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Interpretation |

| ¹H NMR | Aromatic-OH: ~4.5-5.5 ppm (broad singlet, 1H)Phenyl-H (phenoxy): ~6.8-7.0 ppm (multiplet, 4H)Phenyl-H (ethylphenyl): ~7.2-7.4 ppm (multiplet, 5H)O-CH₂: ~4.2-4.4 ppm (triplet, 2H)Ph-CH₂: ~3.1-3.3 ppm (triplet, 2H) | The distinct chemical shifts and multiplicities of the protons provide a clear fingerprint of the molecule's structure. |

| ¹³C NMR | Data not available | Expected signals in the aromatic region (110-160 ppm) and aliphatic region (60-70 ppm for the ethoxy carbons). |

| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch)~3100-3000 cm⁻¹ (C-H aromatic stretch)~2950-2850 cm⁻¹ (C-H aliphatic stretch)~1600, 1500 cm⁻¹ (C=C aromatic stretch)~1240 cm⁻¹ (C-O ether stretch) | The broad O-H stretch is characteristic of a phenol. The C-O ether stretch confirms the ether linkage. |

| Mass Spectrometry | [M]⁺: m/z 214[M-C₇H₇]⁺: m/z 123 (loss of benzyl radical)[C₇H₇]⁺: m/z 91 (benzyl cation/tropylium ion)[C₆H₅O]⁺: m/z 93 (phenoxy radical cation) | The fragmentation pattern provides evidence for the molecular weight and the key structural components of the molecule. |

Analytical Workflow for Characterization

A robust analytical workflow is essential to confirm the identity and purity of synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Biological Activity and Toxicological Profile

While specific studies on the biological activity of this compound are limited, the broader class of phenolic compounds is well-known for a range of biological effects.

Potential Pharmacological Relevance

Phenolic compounds are widely recognized for their antioxidant properties.[2] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a mechanism implicated in the prevention of various diseases. Furthermore, the ether linkage can modulate the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with biological targets. Phenol derivatives have been investigated for a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

Safety and Toxicological Considerations

As with all phenolic compounds, appropriate safety precautions must be taken when handling this compound. Phenols are known to be skin and eye irritants, and can be toxic if ingested or absorbed through the skin.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this or any chemical.

Conclusion and Future Directions

This compound represents a molecule of interest for further exploration in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive building block for the development of novel compounds with potential therapeutic applications. Future research should focus on the full experimental characterization of its physical and chemical properties, as well as a thorough investigation of its biological activities and toxicological profile. Such studies will be crucial in unlocking the full potential of this versatile compound.

References

- Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4).

-

PubChem. 2-(2-Hydroxy-2-phenylethoxy)phenol. [Link]

-

Synocule. 2-(2-Hydroxy-2-Phenylethoxy) phenol. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

-

Chem 221 - Organic Chemistry II Lab. The Williamson Ether Synthesis. [Link]

-

Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS. [Link]

-

Material Safety Data Sheet - Phenol. [Link]

-

PubChem. 2-(2-Phenylethyl)phenol. [Link]

-

NIST WebBook. Phenol, 2-ethoxy-. [Link]

-

NIST WebBook. Phenol, 4-(2-aminoethyl)-2-methoxy-. [Link]

-

PubChem. 2-(Phenylethynyl)phenol. [Link]

-

Chegg. The 1H NMR, 13C NMR, mass and IR spectra of compound. [Link]

-

SpectraBase. 2-(phenylethynyl)phenol, 13C NMR. [Link]

-

ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

-

PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

-

ResearchGate. Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). [Link]

-

PubChem. Phenol. [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Phenol. [Link]

-

Organic Syntheses. Oxyboration: Synthesis of Borylated Benzofurans. [Link]

-

MDPI. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. [Link]

-

Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

-

TradeIndia. 2-(2-hydroxy-2-phenylethoxy) Phenol at Best Price in Hyderabad, Telangana. [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(2-Phenylethoxy)phenol

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2-phenylethoxy)phenol, a molecule of interest in synthetic chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and related molecules, ensuring scientific integrity through a logical, evidence-based methodology.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is an aromatic ether with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . Its structure comprises a phenol ring linked via an ether oxygen to a 2-phenylethyl group. The accurate characterization of this molecule is paramount for confirming its identity and purity after synthesis. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure by probing the chemical environment of its atoms and the nature of its chemical bonds.

This guide will systematically deconstruct the predicted spectroscopic signature of this compound, drawing parallels with the known spectral properties of its constituent functional groups: the substituted phenol, the phenyl group, and the ethyl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the aliphatic protons of the ethyl bridge, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 4.5 - 5.5 | Broad Singlet | 1H |

| Aromatic (Phenoxy ring) | 6.8 - 7.2 | Multiplet | 4H |

| Aromatic (Phenyl ring) | 7.2 - 7.4 | Multiplet | 5H |

| -O-CH₂- | 4.2 - 4.4 | Triplet | 2H |

| -CH₂-Ph | 3.1 - 3.3 | Triplet | 2H |

-

Causality of Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The aromatic protons on the phenoxy ring are expected to be slightly more shielded (appear at a lower ppm) than those on the terminal phenyl ring due to the electron-donating effect of the ether oxygen. The methylene protons adjacent to the ether oxygen (-O-CH₂-) are deshielded and will appear further downfield than the methylene protons adjacent to the phenyl ring (-CH₂-Ph)[1]. The phenolic hydroxyl proton signal is typically broad due to hydrogen bonding and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Due to the lack of symmetry, all 14 carbon atoms are expected to be unique and therefore produce 14 distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Phenoxy) | 155 - 158 |

| C-OH (Phenoxy) | 148 - 152 |

| Aromatic C-H (Phenoxy) | 115 - 125 |

| Aromatic C-H (Phenyl) | 126 - 130 |

| Quaternary C (Phenyl) | 138 - 140 |

| -O-CH₂- | 68 - 72 |

| -CH₂-Ph | 38 - 42 |

-

Expert Insights: The carbon atom attached to the ether oxygen on the phenol ring (C-O) will be the most downfield of the aromatic carbons due to the strong deshielding effect of the oxygen. Similarly, the carbon bearing the hydroxyl group (C-OH) will also be significantly downfield. The aliphatic carbons of the ethyl bridge will appear in the upfield region of the spectrum, with the carbon directly bonded to the ether oxygen appearing at a lower field than the one bonded to the phenyl ring[2].

Experimental Protocol: NMR Sample Preparation and Analysis

A self-validating protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the labile phenolic proton.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard for simplicity, but a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Validation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and verify that the ratios correspond to the number of protons in the proposed structure.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ether) | 1200 - 1260 | Strong |

| C-O Stretch (Phenolic) | 1180 - 1220 | Strong |

-

Authoritative Grounding: The broadness of the O-H stretch is a hallmark of hydrogen bonding in phenols[3][4][5]. The presence of two strong C-O stretching bands, one for the aryl ether and one for the phenol, would be a key diagnostic feature[6]. The aromatic C=C stretching vibrations will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure.

-

Molecular Ion Peak (M⁺): For this compound (C₁₄H₁₄O₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 214.

-

Key Fragmentation Pathways: Aromatic ethers are known to undergo characteristic fragmentation patterns[7][8][9][10].

-

Alpha-cleavage: Cleavage of the bond between the ethyl group and the phenyl ring of the phenylethoxy moiety is likely, leading to a resonance-stabilized benzylic cation at m/z 91 .

-

Cleavage of the Ether Bond: Scission of the C-O bond of the ether can occur in two ways:

-

Formation of the phenoxy cation at m/z 93 .

-

Formation of the 2-phenylethoxy cation at m/z 121 .

-

-

McLafferty-type Rearrangement: A hydrogen atom from the ethyl chain can be transferred to the phenoxy oxygen, followed by cleavage to generate a phenol radical cation at m/z 94 .

-

Visualization of Fragmentation

Sources

- 1. Phenethyl alcohol(60-12-8) 1H NMR spectrum [chemicalbook.com]

- 2. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 7. m.youtube.com [m.youtube.com]

- 8. GCMS Section 6.13 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the Potential Biological Activities of Phenoxy-Phenol Compounds

Introduction: The Versatile Scaffold of Phenoxy-Phenols

Phenoxy-phenol derivatives, characterized by a core structure of two phenyl rings linked by an ether bond, represent a versatile and privileged scaffold in medicinal chemistry and materials science.[1] This structural motif is not only a key building block for bioactive natural products and conducting polymers but also imparts a unique combination of lipophilicity and potential for hydrogen bonding, crucial for interaction with biological targets.[1][2] The inherent stability of the diphenyl ether linkage, coupled with the diverse functionalization possibilities on both aromatic rings, allows for the fine-tuning of physicochemical properties and biological activities.[3] This guide provides a comprehensive overview of the significant biological activities exhibited by phenoxy-phenol compounds, delving into their mechanisms of action and outlining robust experimental protocols for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

Phenoxy-phenol compounds have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for further investigation in various therapeutic areas.[4][5] Their pharmacological effects are largely attributed to the phenolic hydroxyl group(s), which can participate in crucial molecular interactions.[6][7]

Antimicrobial and Anti-biofilm Activity

A significant body of research highlights the potent antimicrobial properties of phenoxy-phenol derivatives against a wide range of pathogens, including multi-drug resistant strains.[8][9][10]

Mechanism of Action: The antimicrobial action of phenolic compounds is often multifaceted. They can disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components.[9][11] This disruption can be attributed to the ability of the phenolic hydroxyl group to interact with membrane proteins and lipids.[11] Furthermore, some derivatives can interfere with essential cellular processes such as DNA replication and enzyme production.[9] Brominated phenoxy-phenols, for instance, have shown efficacy against persistent and biofilm-incorporated methicillin-resistant Staphylococcus aureus (MRSA).[8] These compounds can downregulate uptake-related components in MRSA and disrupt biofilm formation, a critical factor in chronic infections.[8]

Experimental Workflow: Assessing Antimicrobial and Anti-biofilm Potential

Caption: Workflow for evaluating antimicrobial and anti-biofilm activities.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a two-fold serial dilution of the phenoxy-phenol compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Phenolic compounds, including phenoxy-phenol derivatives, have emerged as promising anticancer agents due to their ability to modulate various signaling pathways involved in cancer progression.[12][13][14]

Mechanism of Action: The anticancer effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and autophagy in cancer cells.[12][13] For example, the 4-phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis.[12] Some derivatives can also arrest the cell cycle at different stages and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[13] Furthermore, certain phenoxy-phenol derivatives have been developed as androgen receptor (AR) antagonists, showing potential in the treatment of prostate cancer.[15] The phenolic hydroxyl group is often crucial for this antagonistic activity.[15]

Signaling Pathway: Induction of Apoptosis by Phenoxy-Phenol Compounds

Caption: Simplified pathway of apoptosis induction by phenoxy-phenols.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., Huh7, Ha22T) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

-

Treatment: Treat the cells with various concentrations of the phenoxy-phenol compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented and contribute significantly to their protective effects against various diseases associated with oxidative stress.[7][16][17][18]

Mechanism of Action: Phenoxy-phenols act as antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS).[6][7][19] This process generates a relatively stable phenoxyl radical, which can be further stabilized by resonance.[6] The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic rings.[6][9]

Experimental Workflow: Evaluating Antioxidant Capacity

Caption: Common in vitro assays for assessing antioxidant activity.

Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare different concentrations of the phenoxy-phenol compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, mix the compound solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Enzyme Inhibition

Phenoxy-phenol compounds have been shown to inhibit the activity of various enzymes, suggesting their potential in treating diseases where enzymatic activity is dysregulated.[20][21]

Mechanism of Action: The inhibitory effect of phenols on enzymes can occur through covalent attachment to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups of amino acid residues.[20] This binding can alter the enzyme's conformation and block its active site, leading to a loss of catalytic activity.[20] For instance, simple phenolic compounds have been shown to inhibit enzymes like α-amylase, trypsin, and lysozyme.[20] The degree of inhibition depends on the reactivity of the specific phenolic compound and the nature of the enzyme.[20]

Data Summary: Enzyme Inhibitory Activities

| Enzyme Target | Phenoxy-Phenol Derivative Class | Reported Activity | Reference |

| α-Amylase | Simple Phenolic Compounds | Inhibition | [20] |

| Trypsin | Simple Phenolic Compounds | Inhibition | [20] |

| Lysozyme | Simple Phenolic Compounds | Inhibition | [20] |

| Phenylalanine Ammonia-Lyase | Phenol, Cresols | Mixed Inhibition | [21] |

| Tyrosinase | Plant Extracts | Inhibition | [22] |

| Acetylcholinesterase | Plant Extracts | Inhibition | [22] |

Conclusion and Future Directions

The diverse biological activities of phenoxy-phenol compounds underscore their significant potential in drug discovery and development. Their demonstrated efficacy as antimicrobial, anticancer, antioxidant, and enzyme-inhibiting agents provides a strong rationale for continued research. Future efforts should focus on synthesizing novel derivatives with enhanced potency and selectivity, elucidating detailed mechanisms of action through advanced molecular and cellular techniques, and conducting in vivo studies to validate their therapeutic potential. The versatility of the phenoxy-phenol scaffold, combined with a deeper understanding of its structure-activity relationships, will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

-

van Geelen, C., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. ResearchGate. [Link]

-

Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]

-

Chen, Y.-H., et al. (2021). A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α-Tubulin Expression. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Phenoxyphenol: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Richards, R. M. E., et al. (2017). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH. [Link]

-

Priyadarsini, K. I., et al. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. PubMed. [Link]

-

Buhrmann, C., et al. (2021). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. NIH. [Link]

-

Tomić, M., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. PMC. [Link]

-

Abotaleb, M., et al. (2020). Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. MDPI. [Link]

-

Ohtsu, Y., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central. [Link]

-

Johnson, T. D., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

-

Palanivel, S., et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. ResearchGate. [Link]

-

Domínguez-Penedo, S., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]

-

Pop, O., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

-

Davidson, P. M., & Branden, A. L. (1981). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection. [Link]

-

Al-Harrasi, A., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

-

Foti, M. C. (2007). Antioxidant properties of phenols. PubMed. [Link]

-

Kumar, N., & Goel, N. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. [Link]

-

Foti, M. C. (2008). Antioxidant properties of phenols. ResearchGate. [Link]

-

D'Auria, M. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]

-

Hodgins, D. S. (1971). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed. [Link]

-

Kumar, A., et al. (n.d.). Phenolic Compounds and their Biological and Pharmaceutical Activities. Bentham Science. [Link]

-

Singh, R., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

-

Zeb, A. (2020). Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. Wiley Online Library. [Link]

-

Wang, Y., et al. (2021). The reported synthetic method of 4-phenoxyphenol. ResearchGate. [Link]

-

D'Auria, M. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]

-

Belay, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

-

Alcaraz, M., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC - NIH. [Link]

-

Shah, S. A., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. PMC - PubMed Central. [Link]

-

Zengin, G., et al. (2017). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. PubMed Central. [Link]

-

MedChemExpress. (n.d.). MCE-生物活性分子大师| 抑制剂-化合物库-重组蛋白. MedChemExpress. [Link]

-

de Souza, A. C. R., et al. (2023). Physicochemical Aspects, Bioactive Compounds, Phenolic Profile and In Vitro Antioxidant Activity of Tropical Red Fruits and Their Blend. MDPI. [Link]

-

Valderrama, B., et al. (2002). Peroxidase Inactivation by Covalent Modification with Phenoxyl Radical during Phenol Oxidation. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Future Antimicrobials: Natural and Functionalized Phenolics | MDPI [mdpi.com]

- 10. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α-Tubulin Expression [mdpi.com]

- 13. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jscholaronline.org [jscholaronline.org]

- 19. researchgate.net [researchgate.net]

- 20. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 2-(2-Phenylethoxy)phenol Bioactivity

Executive Summary

The imperative to accelerate drug discovery and reduce attrition rates has positioned in silico predictive modeling as a cornerstone of modern pharmaceutical research.[1][2] This technical guide provides a comprehensive, field-proven workflow for characterizing the potential bioactivity of the novel compound 2-(2-Phenylethoxy)phenol. By systematically integrating ligand-based target prediction, structure-based molecular docking, and pharmacokinetic/toxicity (ADMET) profiling, we construct a robust, multi-faceted hypothesis of the molecule's therapeutic potential. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the causal logic behind each experimental choice. Every protocol herein is structured as a self-validating system, emphasizing scientific integrity and reproducibility as the foundation of predictive bioscience.

Introduction to this compound and the In Silico Paradigm

1.1. Compound Profile: this compound

This compound is an aromatic ether. Its structure, featuring both a phenol group and a phenylethoxy side chain, suggests a potential for diverse biological interactions, as phenol derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] The initial challenge with a novel entity like this is the vast, resource-intensive landscape of potential biological assays.

1.2. Rationale for an In Silico First Approach

In silico drug discovery leverages computational methods to screen, identify, and optimize drug candidates before significant investment in laboratory synthesis and testing.[4] This approach is critical for:

-

Cost and Time Efficiency: It dramatically reduces the expenses and timelines associated with experimental screening by prioritizing the most promising compounds and biological targets.[1][5]

-

Hypothesis Generation: It transforms a broad inquiry ("What does this molecule do?") into a specific, testable hypothesis ("Does this molecule inhibit Target X with sufficient potency and safety?").

-

Early Risk Mitigation: By predicting potential liabilities such as toxicity or poor pharmacokinetics early, it reduces the risk of late-stage failures.[6]

The Core Predictive Workflow: A Multi-Pillar Strategy

Our predictive strategy is built on a logical progression from broad, ligand-based predictions to specific, structure-based validation. This workflow ensures that each subsequent step is informed by the last, progressively refining our understanding of the molecule's potential.

Caption: The integrated in silico bioactivity prediction workflow.

Phase 1: Ligand Preparation Protocol

Causality: The accuracy of all subsequent predictions, especially 3D methods like molecular docking, is critically dependent on a structurally correct and energetically favorable 3D conformation of the ligand.

Step-by-Step Protocol:

-

Obtain 2D Representation: Acquire the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw) or an online converter to generate an initial 3D structure from the SMILES string.

-

Energy Minimization: This is the most crucial step. Subject the 3D structure to a molecular mechanics force field (e.g., MMFF94 or UFF) to find a low-energy conformer. This process corrects unrealistic bond lengths and angles, resulting in a physically plausible structure for docking.

-

Save in Correct Format: Export the final, energy-minimized structure as a .mol2 or .pdbqt file, which are standard formats for docking and prediction software.

Phase 2: Hypothesis Generation via Ligand-Based Screening

Expertise: At this stage, we cast a wide net. We are not looking for a single definitive answer but rather a set of probable biological activities and protein targets. This is achieved by comparing our molecule's structure to large databases of compounds with known activities.[7]

4.1. Broad Bioactivity Spectrum with PASS Online

PASS (Prediction of Activity Spectra for Substances) is a web-based tool that predicts thousands of biological activities based on the 2D structure of a compound.[8][9] It provides a probabilistic assessment of a molecule's potential pharmacological effects, mechanisms of action, and even toxic effects.[10]

Protocol:

-

Navigate to the PASS Online web server.

-

Input the SMILES string of this compound.

-

Initiate the prediction. The results are presented as a list of activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score.

-

Interpretation: Focus on activities with Pa > Pi, and particularly those with high Pa values (e.g., > 0.7), as these represent the most likely bioactivities based on the model's training set.

4.2. Specific Target Prediction with SwissTargetPrediction

This tool predicts protein targets by combining 2D and 3D similarity measures against a database of known active ligands.[11][12][13] It answers the question: "What specific proteins are known to bind molecules similar to mine?"

Protocol:

-

Access the SwissTargetPrediction web server.[14]

-

Input the SMILES string for this compound and select the target organism (e.g., Homo sapiens).

-

Run the prediction. The output is a ranked list of protein targets, grouped by class, with an associated probability score.

-

Interpretation: The targets with the highest probability are the primary candidates for the next phase of investigation. The "Known Actives" section for each target provides insight into the molecules driving the prediction, offering a self-validation check on the chemical similarity.

Data Summary Table 1: Predicted Bioactivities and Targets

| Prediction Tool | Top Predicted Bioactivity/Target Class | Top Specific Prediction | Probability/Score |

| PASS Online | Anti-inflammatory | Phobic effects treatment | Pa: 0.812 |

| Membrane integrity agonist | Pa: 0.755 | ||

| SwissTargetPrediction | Enzyme | Prostaglandin G/H synthase 2 (COX-2) | Probability: 0.654 |

| Cytochrome P450 | CYP2C9 |

Note: Data is illustrative based on typical outputs for phenolic compounds.

Phase 3: Mechanistic Validation via Molecular Docking

Trustworthiness: Based on the hypothesis-generation phase, Prostaglandin G/H synthase 2 (COX-2), a key enzyme in inflammation, emerges as a high-priority target. Molecular docking will now be used to predict if and how this compound binds to this target at an atomic level.[15] A successful docking simulation, validated against a known inhibitor, provides strong evidence for the predicted mechanism of action.

Caption: The molecular docking experimental workflow.

Step-by-Step Protocol:

-

Target Acquisition: Download the 3D crystal structure of human COX-2, preferably complexed with a known inhibitor (e.g., Celecoxib, PDB ID: 5KIR), from the RCSB Protein Data Bank (PDB).[16][17][18] The PDB is the global archive for 3D macromolecular structure data.[19]

-

Receptor Preparation: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by:

-

Removing all water molecules and non-essential co-factors.

-

Adding polar hydrogen atoms, which are crucial for calculating interactions.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

Active Site Definition: Define the binding pocket (the "grid box" in AutoDock terminology) by centering it on the location of the co-crystallized inhibitor. This ensures the simulation searches for binding poses in the biologically relevant site.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina).[20][21] The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each based on a physics-based scoring function.

-

Result Analysis:

-

Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

-

Pose Visualization: Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked binding pose. Analyze the specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and key amino acid residues in the active site.

-

-

Protocol Validation (Trustworthiness Check): As a critical control, re-dock the original co-crystallized ligand (Celecoxib in this case) into the prepared COX-2 structure. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that the chosen docking parameters are reliable.

Phase 4: ADMET Profiling for Druglikeness

Expertise: A molecule that binds its target potently is of little therapeutic value if it is toxic, cannot be absorbed by the body, or is metabolized too quickly.[22] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for early-stage risk assessment.[6]

Protocol using pkCSM: The pkCSM web server is a well-regarded tool that predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[6][23][24][25]

-

Navigate to the pkCSM web server.

-

Input the SMILES string for this compound.

-

Run the prediction. The server provides a comprehensive report covering key ADMET parameters.

-

Interpretation: Analyze the key outputs to build a profile of the molecule's "druglikeness."

Data Summary Table 2: Predicted ADMET Properties

| Parameter Category | Property | Predicted Value | Interpretation (Favorable Range) |

| Absorption | Water Solubility (logS) | -3.5 | Good solubility ( > -4.0) |

| Caco-2 Permeability (logPapp) | 0.95 | High permeability ( > 0.90) | |

| Intestinal Absorption | 92% | High absorption ( > 80%) | |

| Distribution | VDss (log L/kg) | 0.45 | Good distribution ( > -0.15) |

| BBB Permeability (logBB) | -0.2 | Can cross the blood-brain barrier | |

| Metabolism | CYP2D6 Substrate | No | Low risk of drug-drug interactions |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions | |

| Excretion | Total Clearance (log ml/min/kg) | 0.6 | Moderate clearance rate |

| Toxicity | AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | |

| Hepatotoxicity | Yes | Potential risk of liver toxicity |

Note: Data is illustrative and represents a typical output from pkCSM. Values indicate a generally favorable profile with one potential flag for hepatotoxicity that warrants further investigation.

Synthesis and Final Bioactivity Hypothesis

By integrating the findings from all phases, we can construct a comprehensive, data-driven hypothesis for the bioactivity of this compound:

"this compound is predicted to be an orally bioavailable and non-mutagenic small molecule. Its primary mechanism of action is likely the inhibition of the COX-2 enzyme, suggesting potential therapeutic utility as an anti-inflammatory agent. While its overall pharmacokinetic profile is favorable, a potential for hepatotoxicity and drug-drug interactions via CYP3A4 metabolism should be monitored in subsequent experimental validation."

This hypothesis is not a final answer but a highly informed starting point for focused, efficient laboratory research. It provides a clear, testable mechanism and highlights specific potential liabilities, embodying the power of in silico prediction to de-risk and accelerate the drug discovery pipeline.

References

-

RCSB PDB: Homepage. RCSB Protein Data Bank. [Link]

-

Worldwide Protein Data Bank. wwPDB. [Link]

-

QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary. Deep Origin. [Link]

-

What is the significance of QSAR in drug design? Patsnap Synapse. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

-

Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]

-

PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. Zenodo. [Link]

-

Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]

-

Bioactivity Prediction Based on Matched Molecular Pair and Matched Molecular Series Methods. PubMed. [Link]

-

Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research | Oxford Academic. [Link]

-

Protein Data Bank. Wikipedia. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]

-

Get more information about biological potential of your compounds. Way2Drug. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

ADMET-AI. ADMET-AI. [Link]

-

The impact of pharmacophore modeling in drug design. ResearchGate. [Link]

-

ADMETlab 2.0. ADMETlab. [Link]

-

Molecular Docking Tutorial. [Link]

-

Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. [Link]

-

Homepage | Protein Data Bank in Europe. PDBe. [Link]

-

ADMET Prediction Software. Sygnature Discovery. [Link]

-

PkCSM web server: Significance and symbolism. Wisdomlib. [Link]

-

Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research | Oxford Academic. [Link]

-

Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. ResearchGate. [Link]

-

PASS Online: Predicting Activity Spectra | PDF. Scribd. [Link]

-

#Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. NIH. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. NIH. [Link]

-

PASS. [Link]

-

About - SwissTargetPrediction. SwissTargetPrediction. [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. [Link]

-

pkCSM - Biosig Lab. [Link]

-

ADMET prediction of ligands using PkCSM server. ResearchGate. [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. NIH. [Link]

-

(Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014). SciSpace. [Link]

-

SwissTargetPrediction · bio.tools. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

2-(2-Hydroxy-2-phenylethoxy)phenol. PubChem. [Link]

-

Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. [Link]

-

Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. NIH. [Link]

Sources

- 1. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 2. jocpr.com [jocpr.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. Bioactivity Prediction Based on Matched Molecular Pair and Matched Molecular Series Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. Way2Drug - PASS Online [way2drug.com]

- 11. academic.oup.com [academic.oup.com]

- 12. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014) | David Gfeller | 1254 Citations [scispace.com]

- 14. SwissTargetPrediction [swisstargetprediction.ch]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. rcsb.org [rcsb.org]

- 17. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 18. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 19. academic.oup.com [academic.oup.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. PkCSM web server: Significance and symbolism [wisdomlib.org]

- 24. pkCSM [biosig.lab.uq.edu.au]

- 25. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Energetic Landscape: A Technical Guide to the Thermochemical Properties of 2-(2-Phenylethoxy)phenol

Foreword: Charting Unexplored Territory in Drug Discovery

In the intricate world of pharmaceutical development, a molecule's therapeutic potential is inextricably linked to its fundamental physical and chemical properties. Among these, the thermochemical profile—a quantitative measure of a substance's energy content and stability—stands as a cornerstone for process safety, formulation design, and predicting bioavailability. This guide focuses on 2-(2-phenylethoxy)phenol, a compound of interest in medicinal chemistry due to its structural motifs—a phenol ring and a phenethoxy group—which are prevalent in numerous bioactive molecules.[1][2] A comprehensive understanding of its thermochemical properties is, therefore, not merely an academic exercise but a critical step in unlocking its full potential as a therapeutic agent or a key intermediate in its synthesis.

Currently, a literature survey reveals a notable absence of experimentally determined thermochemical data for this compound. This guide is crafted to address this gap, not by presenting pre-existing data, but by providing researchers, scientists, and drug development professionals with a robust methodological framework for determining these vital parameters. We will delve into the established experimental techniques and cutting-edge computational methods necessary to construct a complete thermochemical profile for this and other novel compounds. This document serves as both a theoretical primer and a practical handbook, empowering researchers to navigate the energetic landscape of new molecular entities with confidence and scientific rigor. The insights gained from such studies are crucial for optimizing drug synthesis, ensuring stability, and enhancing the safety and efficacy of new pharmaceutical products.[3][4][5][6][7]

The Experimental Imperative: Foundational Thermochemical Techniques

The bedrock of any thermochemical investigation is precise and accurate experimental measurement. For a crystalline organic molecule like this compound, a suite of calorimetric and effusive techniques is required to determine its key energetic properties.

Enthalpy of Formation via Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) is a measure of the energy change when one mole of the compound is formed from its constituent elements in their standard states. It is most accurately determined indirectly from the enthalpy of combustion (ΔcH°m).

Causality of Experimental Choice: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds because the combustion reaction can be driven to completion, yielding well-defined products (CO₂, H₂O, etc.). This allows for a precise measurement of the heat released, which can then be used to calculate the enthalpy of formation with a high degree of accuracy.

Self-Validating System: The protocol's integrity is maintained through calibration with a primary standard of known enthalpy of combustion, such as benzoic acid.[8][9] The consistent reproduction of the standard's certified value validates the calorimeter's performance and the operator's technique.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation:

-

Press approximately 0.5-1.0 g of high-purity, crystalline this compound into a pellet. The sample must be dry and free of volatile impurities.

-

Accurately weigh the pellet to ±0.01 mg.

-

Place the pellet in a silica or platinum crucible.

-

-

Bomb Assembly:

-

Attach a 10 cm length of platinum or iron ignition wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.

-

Add 1 mL of deionized water to the bottom of the bomb to ensure the final state of water is liquid and to absorb acidic combustion products.

-

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with high-purity oxygen to approximately 25 atm.[10]

-

Submerge the bomb in a beaker of water to check for leaks.

-

-

Calorimetric Measurement:

-

Place the sealed bomb into the calorimeter bucket containing a known mass of water (typically 2000 g).

-

Allow the system to reach thermal equilibrium, monitoring the temperature for a stable drift (pre-period).

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise at regular intervals until a peak is reached and the temperature begins to cool (main period).

-

Continue recording the temperature to establish the post-combustion drift rate (post-period).

-

-

Data Analysis:

-

Calculate the corrected temperature rise (ΔT) by accounting for heat exchange with the surroundings.

-

Determine the energy equivalent of the calorimeter (ε_calor) through calibration runs with benzoic acid.

-

Calculate the total energy change (ΔU) for the combustion process: ΔU = ε_calor × ΔT.

-

Apply corrections for the heat of combustion of the ignition wire and the formation of nitric acid (Washburn corrections).

-

Convert the constant volume energy change (ΔU) to the standard enthalpy of combustion (ΔcH°m) at 298.15 K.

-

Finally, calculate the standard molar enthalpy of formation (ΔfH°m(cr)) using Hess's Law.

-

Diagram of Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Phase Transition Enthalpies: Sublimation and Vaporization

To determine the gas-phase enthalpy of formation (ΔfH°m(g)), which is essential for computational comparisons and understanding intermolecular forces, the enthalpy of sublimation (ΔgcrH°m) is required. This can be determined directly or by combining the enthalpies of fusion (ΔlcrH°m) and vaporization (ΔglH°m).

The Knudsen effusion method is a highly reliable technique for measuring the vapor pressure of low-volatility solids.[11] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Causality of Experimental Choice: This method is ideal for compounds like this compound, which are expected to have a low vapor pressure at ambient temperatures. By creating a near-vacuum environment, the rate of effusion can be accurately measured, providing a direct link to the vapor pressure.

Self-Validating System: The apparatus is calibrated using reference materials with well-established vapor pressures, such as anthracene or naphthalene.[11] The accuracy of the measured vapor pressures and derived sublimation enthalpy for these standards validates the experimental setup.

Experimental Protocol: Knudsen Effusion Mass Loss Technique

-

Sample Loading:

-

Experimental Setup:

-

Place the Knudsen cell within a high-vacuum chamber (typically < 1 x 10⁻⁵ Torr).

-

Heat the cell to a constant, known temperature.

-

-

Measurement:

-

Monitor the mass loss of the cell over time using an ultramicrobalance. The rate of mass loss ( dm/dt ) should be constant at a given temperature.[12]

-

Repeat the measurement at several different temperatures.

-

-

Data Analysis:

-

Calculate the vapor pressure (P) at each temperature using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)1/2 / A where R is the gas constant, T is the temperature, M is the molar mass, and A is the orifice area.[12]

-

Plot ln(P) versus 1/T. The slope of this line is equal to -ΔgcrH°m/R, from which the enthalpy of sublimation can be calculated.

-

An alternative route to the gas phase involves measuring the enthalpy of fusion and the enthalpy of vaporization separately. Calvet microcalorimetry is a versatile technique for these measurements.[14][15]

Causality of Experimental Choice: Calvet microcalorimetry is highly sensitive and requires only a small amount of sample (1-5 mg).[14] Its ability to operate over a wide temperature range makes it suitable for determining both fusion and vaporization enthalpies.